
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide is a member of phthalimides.
Aplicaciones Científicas De Investigación
Antibacterial Applications
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide and its analogues have been explored for their antibacterial properties. A study demonstrated the synthesis of thiophene-carboxamide analogues with significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents (Habila et al., 2015).
Anticancer Research
Research into the anticancer potential of compounds related to N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide has been conducted. For instance, derivatives containing a phenylaminosulfanyl moiety were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, with some compounds exhibiting potent cytotoxic activity (Ravichandiran et al., 2019).
Drug Design and Discovery
The compound has been used in the green synthesis of potential analgesic and antipyretic agents, indicating its utility in environmentally friendly drug discovery processes (Reddy et al., 2014).
Applications in Electrochemical Sensors
In the field of biosensors, a derivative of N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide was used in the development of an electrochemical hybridization sensor. This research demonstrates the compound's potential in creating sensitive and specific sensors for biological applications (Cha et al., 2003).
Synthetic Chemistry
The compound has been utilized in the synthesis of various heterocyclic compounds, showcasing its versatility in chemical synthesis and the development of novel molecules with potential pharmaceutical applications (El-Meligie et al., 2020).
Propiedades
Nombre del producto |
N-(1,3-dioxo-2-phenyl-5-isoindolyl)-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C19H12N2O3S |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(1,3-dioxo-2-phenylisoindol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17(16-7-4-10-25-16)20-12-8-9-14-15(11-12)19(24)21(18(14)23)13-5-2-1-3-6-13/h1-11H,(H,20,22) |
Clave InChI |
ODKFYEBYGOSHQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



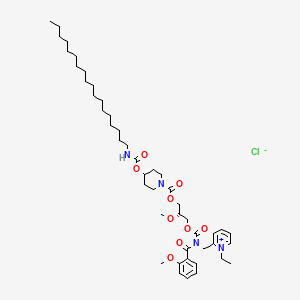
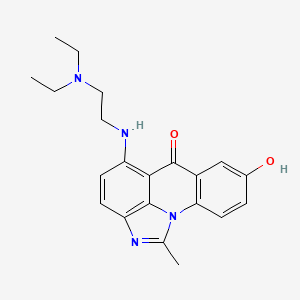
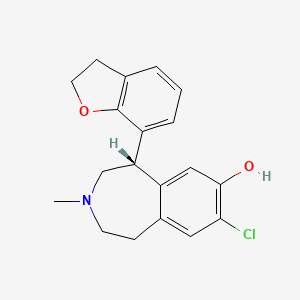
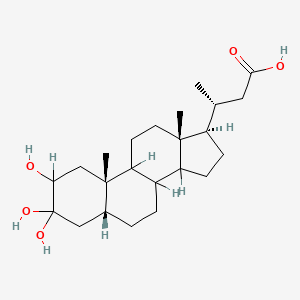
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
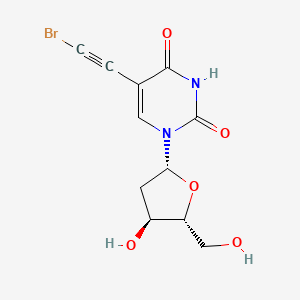
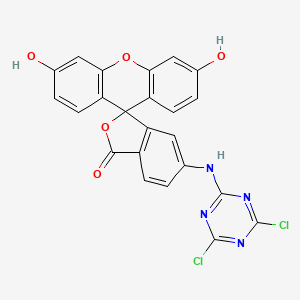
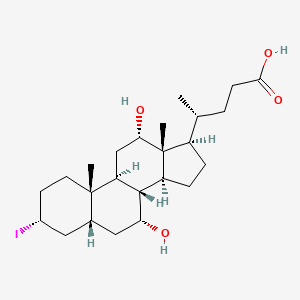


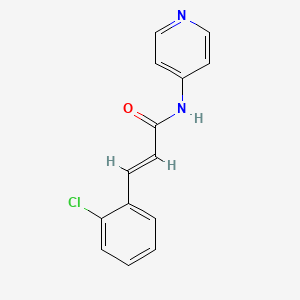
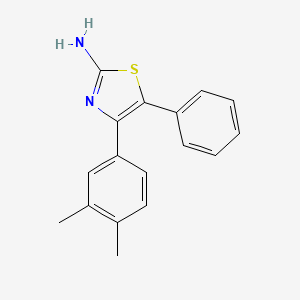
![Methyl 4-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B1202443.png)